molecular formula C19H25NO5 B2687218 {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE CAS No. 1002543-31-8

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE

Cat. No.: B2687218
CAS No.: 1002543-31-8
M. Wt: 347.411
InChI Key: MRCDRARIDMAUOB-UHFFFAOYSA-N
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Description

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclohexene ring, a carbamoyl group, and a dimethoxybenzoate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE typically involves multiple steps, starting with the preparation of the cyclohexene derivative, followed by the introduction of the carbamoyl group, and finally the attachment of the dimethoxybenzoate moiety. Common reagents used in these reactions include cyclohexene, ethyl chloroformate, and 2,3-dimethoxybenzoic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes . The use of advanced techniques like response surface methodology (RSM) can help in optimizing the reaction parameters for maximum yield.

Chemical Reactions Analysis

Types of Reactions

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE apart is its combination of a cyclohexene ring, a carbamoyl group, and a dimethoxybenzoate moiety, which provides unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-23-16-10-6-9-15(18(16)24-2)19(22)25-13-17(21)20-12-11-14-7-4-3-5-8-14/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCDRARIDMAUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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